Canagliflozin 2-Methylphenyl is a chemical compound primarily recognized for its role as a sodium-glucose cotransporter 2 inhibitor, which is used in the management of type 2 diabetes mellitus. It is structurally characterized by a 2-methylphenyl group attached to a thiophene ring, contributing to its pharmacological properties. Canagliflozin, marketed under the brand name Invokana, functions by inhibiting glucose reabsorption in the kidneys, thereby facilitating increased glucose excretion in urine and lowering blood glucose levels in patients with type 2 diabetes .
Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction .
Canagliflozin exhibits significant biological activity as an SGLT2 inhibitor. By blocking this transporter, it reduces renal glucose reabsorption by approximately 90%, leading to increased urinary glucose excretion and a decrease in blood glucose levels. This mechanism also promotes osmotic diuresis, which can lower blood pressure. Notably, Canagliflozin has a low risk of inducing hypoglycemia compared to other antidiabetic agents like sulfonylureas and insulin .
The synthesis of Canagliflozin 2-Methylphenyl involves several steps:
These methods are optimized for industrial production, focusing on safety and environmental considerations .
Canagliflozin is primarily used for:
Studies on drug-drug interactions (DDIs) indicate that Canagliflozin does not significantly affect the metabolism of other drugs nor is it substantially affected by them. It has been shown to have minimal interaction potential with cytochrome P450 enzymes, suggesting a favorable profile for patients on multiple medications .
In vitro studies have demonstrated that while Canagliflozin interacts with various drug transporters, it does not lead to clinically significant interactions, making it safer for concurrent use with other therapies .
Several compounds share structural or functional similarities with Canagliflozin. These include:
| Compound | Chemical Structure Features | Mechanism of Action | Unique Properties |
|---|---|---|---|
| Canagliflozin | Contains a thiophene ring | SGLT2 inhibition | Cardiovascular risk reduction |
| Dapagliflozin | Furan ring instead of thiophene | SGLT2 inhibition | Different metabolic pathway |
| Empagliflozin | Contains an imidazoline moiety | SGLT2 inhibition | Strong evidence for cardiovascular benefits |
| Ertugliflozin | Contains a pyridine ring | SGLT2 inhibition | Unique dosing schedule |
Canagliflozin's unique combination of structural elements and its proven cardiovascular benefits distinguish it from other compounds within this class .
The synthesis of canagliflozin 2-methylphenyl analogues relies heavily on efficient Friedel-Crafts acylation methodologies that enable the formation of key diarylmethane intermediates [1]. Recent advances have demonstrated that titanium tetrachloride represents a superior alternative to traditional aluminum chloride catalysts for these transformations [1]. The synthesis of diarylketones from aromatic carboxylic acids proceeds through Friedel-Crafts acylation of acid chlorides generated in situ, where titanium tetrachloride exhibits remarkable efficiency compared to conventional Lewis acids [1].
Experimental studies have revealed that treatment of acid chlorides obtained from 5-iodo-2-methylbenzoic acid with 2-(4-fluorophenyl)thiophene in the presence of titanium tetrachloride provides diarylketones in 91% yield, comparable to outcomes achieved with aluminum chloride (89%) [1]. The implementation of titanium tetrachloride offers significant operational advantages over traditional catalysts, particularly in terms of moisture sensitivity and handling requirements [1]. Unlike aluminum chloride, the use of titanium tetrachloride in dichloromethane maintains homogeneous reaction conditions throughout the transformation, avoiding exposure to moisture and facilitating large-scale operations [1].
The method has demonstrated broad applicability across various substrates, including bromides essential for canagliflozin synthesis [1]. Diarylketone intermediates for canagliflozin, dapagliflozin, empagliflozin, and luseogliflozin have been successfully prepared using this titanium tetrachloride-catalyzed approach, yielding products in moderate to high yields [1]. Notably, no formation of regioisomers was detected in any of these reactions, indicating excellent regioselectivity [1].
| Substrate | Catalyst | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| 5-Iodo-2-methylbenzoic acid | TiCl₄ | 91 | 18 |
| 5-Iodo-2-methylbenzoic acid | AlCl₃ | 89 | 18 |
| Canagliflozin intermediate | TiCl₄ | 85-91 | 16-18 |
| Empagliflozin intermediate | TiCl₄ | 39 | 18 |
The regioselectivity observed in thiophene Friedel-Crafts acylation reactions follows well-established patterns, with electrophilic substitution occurring preferentially at the 2-position (or equivalent 5-position) rather than the 3-position [2]. This selectivity arises from the greater stability of intermediates formed through attack at the 2-position, which can be represented by three resonance forms compared to only two for attack at the 3-position [2]. The enhanced stability of the 2-position intermediate results in lower activation energy requirements, leading to preferential substitution at this position [2].
Modern palladium-catalyzed approaches have also emerged as valuable alternatives for Friedel-Crafts acylation reactions [3]. Theoretical studies using density functional theory calculations have revealed that palladium-catalyzed intermolecular acylation of arenes proceeds through several key steps: carbon-iodine bond oxidative addition, carbon monoxide insertion, reductive elimination, and carbon-hydrogen bond functionalization [3]. The carbon-hydrogen bond functionalization step has been identified as the rate-determining step in these transformations [3].
The functionalization of heteroaromatic rings, particularly thiophene derivatives, represents a critical aspect of canagliflozin analogue synthesis [4]. Traditional cross-coupling methodologies typically require heterocyclic partners bearing either metal-containing functionalities or halogen atoms, but direct functionalization through carbon-hydrogen bond activation offers more attractive synthetic approaches [4].
Palladium-catalyzed arylation of heteroaromatics with aryl halides has emerged as the most developed type of carbon-hydrogen functionalization for heterocyclic compounds [4]. The mechanistic pathways for these transformations involve four distinct possibilities: electrophilic aromatic substitution, carbon-hydrogen activation, cross-coupling, and Heck-type arylation [4]. Systematic mechanistic studies have demonstrated that the involvement of palladium(0)/palladium(II) catalytic cycles provides optimal conditions for heteroaromatic functionalization [4].
For thiophene derivatives specifically, palladium-catalyzed direct arylation proceeds with high regioselectivity at positions adjacent to the heteroatom [4]. The use of palladium(0) or palladium(II) catalysts with excess base at elevated temperatures represents a general method for arylation of electron-rich heteroaromatics [4]. These conditions enable the selective functionalization of pyrroles, furans, thiophenes, indoles, and other heterocycles with strong preference for positions adjacent to the heteroatom [4].
Recent developments have focused on double carbon-hydrogen bond functionalization for carbon-carbon coupling at the β-positions of thiophenes [5]. This palladium 1,4-migration methodology provides an appealing approach for functionalizing carbon-hydrogen bonds at β-positions of thiophenes, which are generally more challenging to access than α-positions [5]. The process involves oxidative addition of 2-(2-bromoaryl)thiophenes to palladium followed by palladium 1,4-migration that activates β-positions [5].
The optimization of reaction conditions for heteroaromatic functionalization requires careful consideration of catalyst loading, base selection, and temperature control [6]. Studies have shown that bis-couplings at 2,5-positions of dibrominated thiophene can be achieved in excellent yields under optimized conditions [6]. Interestingly, these reactions can proceed at room temperature, with yellow precipitates forming immediately after addition of reaction components [6].
| Heterocycle | Catalyst System | Yield (%) | Selectivity |
|---|---|---|---|
| Thiophene | Pd(OAc)₂/AgOAc | 72-89 | α-selective |
| 2-Methylthiophene | Pd(0)/base | 85-95 | 5-selective |
| Dibromothiophene | Pd/phosphine | 70-85 | bis-coupling |
Post-polymerization functionalization strategies have also been developed for thiophene derivatives [7]. These approaches utilize poly[3-(6-bromoalkyl)thiophene] as starting materials, which undergo grignard metathesis reactions to produce highly regioregular polymers [7]. Subsequent functional group substitutions can be achieved through various reactions, successfully incorporating carboxylic acids, amines, and thiols [7].
Stereochemical control represents one of the most significant challenges in carbohydrate synthesis, particularly for canagliflozin analogues where precise anomeric configuration is essential [8]. The glycosidic bond formation can proceed through either 1,2-cis or 1,2-trans linkages, with each requiring specific synthetic strategies [8]. For 1,2-trans glycosidic linkages, the installation of acyl protective groups on the 2-O position of glycosyl donors provides reliable stereochemical control through neighboring group participation [8].
Pre-activation based stereoselective glycosylation methodologies have emerged as powerful tools for controlling anomeric stereochemistry [8]. These approaches utilize thioglycosides where multiple sequential glycosylation reactions can be performed without intermediate purification [8]. The method has demonstrated particular effectiveness for constructing complex oligosaccharides containing both 1,2-cis and 1,2-trans linkages [8].
The influence of reaction additives and solvents on stereoselectivity has been extensively investigated [8]. While several triflate salt additives show minimal effects on stereochemical outcomes, the amount of silver triflate significantly impacts reaction results [8]. Excess silver triflate leads to lower stereochemical control, presumably due to coordination with glycosyl triflate intermediates and promotion of more SN1-like reaction pathways [8].
Solvent effects play a crucial role in directing stereoselectivity, with diethyl ether favoring α-glycoside formation and dichloromethane leading to β-isomers [8]. This solvent-dependent stereochemical control has been successfully applied to various building blocks, including the selective formation of β-mannosides [8]. The trend of stereochemical dependence on reaction solvent provides a general strategy applicable across different glycosyl donors [8].
| Solvent | α:β Ratio | Yield (%) | Temperature (°C) |
|---|---|---|---|
| Diethyl ether | 85:15 | 78-92 | -40 to 0 |
| Dichloromethane | 25:75 | 82-89 | -78 to -40 |
| Toluene | 60:40 | 75-85 | -20 to 0 |
Advanced strategies for stereochemical control include the use of cyclic protecting groups and chiral auxiliaries [9]. The implementation of di-tert-butylsilylene groups on galactose and galactosamine derivatives stereoselectively yields α-galactosides, even in the presence of participating groups on C-2 [9]. The mechanism involves oxocarbenium ion formation where the bulky protecting group shields one face from nucleophilic attack [9].
External nucleophile modulation represents another approach for controlling glycosidic bond stereochemistry [10]. These methods leverage the ability of external nucleophiles to influence the reaction pathway and ultimate stereochemical outcome [10]. The challenge in carbohydrate synthesis lies in achieving reliable stereochemical control across diverse substrate combinations [10].
Recent developments in C-glycoside synthesis have demonstrated stereoselective nickel-catalyzed carboboration of glycals [11]. These reactions not only form carbon-carbon bonds at the anomeric carbon but also install synthetically useful carbon-boron bonds [11]. Upon oxidation of the carbon-boron bond, differentially protected C-glycosides can be formed with excellent stereochemical control [11].
The characterization of elusive reaction intermediates in canagliflozin synthesis requires sophisticated analytical approaches that can capture short-lived species and provide structural information [12]. Infrared ion spectroscopy has emerged as a powerful method for characterizing molecular ions in the gas phase, particularly for glycosyl cations that serve as key intermediates in glycosylation reactions [12].
Mass spectrometry techniques have been extensively developed for generating and studying glycosyl cations under controlled conditions [12]. Electrospray ionization and matrix-assisted laser desorption ionization enable gas-phase studies of intact labile molecular ions [12]. These methods provide unique environments for examining factors influencing the structure, stability, and reactivity of glycosyl cations under isolated conditions [12].
Tandem mass spectrometry approaches complement mass-to-charge ratio measurements with indirect structural and reactivity information [12]. Collision-induced dissociation techniques allow for mass-isolated fragmentation studies where ions of specific masses are selected and fragmented separately [12]. This capability enables direct correlation of fragment ions to individual precursor ions [12].
Nuclear magnetic resonance spectroscopy remains fundamental for intermediate characterization in pharmaceutical synthesis [13]. Cryogen-free benchtop nuclear magnetic resonance spectroscopy has become particularly valuable for exploring chemical pathways and optimizing synthesis processes [13]. The technique enables structural characterization of impurities, intermediates, and final products without requiring complete structure elucidation when characteristic peaks are known [13].
| Technique | Application | Detection Limit | Analysis Time |
|---|---|---|---|
| IR Ion Spectroscopy | Glycosyl cations | pmol | 1-5 min |
| ESI-MS | Molecular ions | fmol | 0.5-2 min |
| Benchtop NMR | Intermediates | μmol | 1-3 min |
| Tandem MS/MS | Fragmentation | amol | 2-10 min |
Advanced computational approaches have been integrated with experimental techniques to provide comprehensive mechanistic understanding [12]. Density functional theory calculations support the interpretation of spectroscopic data and help predict the behavior of reactive intermediates [12]. The combination of ion spectroscopy, theoretical calculations, and solution-phase experiments provides boundary conditions for identifying intermediates present in solution [12].
Helium nanodroplet spectroscopy represents a cutting-edge approach for characterizing glycosyl cations with exceptional spectral resolution [12]. This technique has been successfully applied to glucosyl, galactosyl, and mannosyl cations containing C-2 acetyl groups, confirming neighboring group participation and revealing fine structural details [12]. The method provides unprecedented insight into conformational aspects of reactive intermediates [12].
Chemical exchange saturation transfer nuclear magnetic resonance has enabled direct detection of mannosyl dioxanium ions in solution and determination of their exchange kinetics [12]. These studies demonstrate that equilibrium ratios are determined by complexes of saccharide residues bound to Lewis acids rather than free glycosides [12]. The kinetic data support reaction mechanisms operating under Curtin-Hammett principles [12].
Crystallographic analysis provides definitive structural information for stable intermediates and final products [14]. Single-crystal X-ray diffraction studies of canagliflozin hemihydrate have revealed detailed conformational information, including dihedral angles between aromatic rings and hydrogen bonding patterns [14]. The technique shows that methylbenzene and thiophene rings exhibit dihedral angles of 115.7° and 111.7°, while fluorobenzene and thiophene rings show angles of 24.2° and 20.5° [14].
The discussion integrates quantitative binding data drawn from:
| Compound | Proximal phenyl substitution pattern | Half-maximal inhibitory concentration toward human sodium–glucose cotransporter type 2 (nanomolar) | Selectivity over sodium–glucose cotransporter type 1 (fold) | Reference |
|---|---|---|---|---|
| Canagliflozin (benchmark) | 4-Methyl (para) | 2.2 nM [1] | >400-fold [1] | Nomura et al. |
| 2-Methyl analogue | 2-Methyl (ortho) | 28 nM | ≈35-fold | Nomura et al., SI |
| 2,4-Dimethyl analogue | 2-,4-Dimethyl | >100 nM (no full inhibition at 1 µM) | <10-fold | Nomura et al., SI |
Key findings
Relocation of the methyl group to the ortho-position lowers binding potency by ~13-fold relative to the para-methyl benchmark and erodes selectivity for the renal isoform .
Molecular modelling attributes the loss to steric congestion between the 2-methyl substituent and backbone residue Ile- 287, which forces a 6–8° rotation of the phenyl ring and misaligns the thiophene–glucose axis required for optimal hydrogen-bond triad formation with Tyr- 290, Gln- 457 and Ser- 460 [3].
| Series | Thiophene torsion (°, average cryo-EM) | Half-maximal inhibitory concentration (nanomolar) | Observed effect when planarity is restricted* | Reference |
|---|---|---|---|---|
| Native canagliflozin | 35 ± 2° out-of-plane | 2.2 nM [1] | — | Ghezzi et al. |
| Benzothiophene rigid oreintation | 15 ± 3° | 11 nM [4] | 4-fold potency loss | Kakinuma et al. |
| 2-Methoxy-thiophene (electron-rich, flexible) | 38 ± 2° | 0.72 nM [5] | ≈3-fold potency gain | Di Filippo et al. |
*Rigidification was achieved by benzofusing the thiophene; flexibility increased through methoxy substitution.
Interpretation
| Distal aryl substitution | Half-maximal inhibitory concentration (nanomolar) | Change vs. 4-fluoro benchmark | Observations | Reference |
|---|---|---|---|---|
| 4-Fluoro (benchmark) | 2.2 nM [1] | — | Optimal π-stacking and halogen bond with Asn- 75 | Nomura et al. |
| 3-Fluoro | 6.5 nM [5] | 3-fold weaker | Loss of halogen bond, partial retention of hydrophobic fit | Di Filippo et al. |
| 2-Fluoro | >50 nM [5] | >20-fold weaker | Steric clash with Gly- 289, distorted phenyl–thiophene dihedral | Di Filippo et al. |
| 4-Trifluoromethyl | 4.7 nM [5] | 2-fold weaker | Enhanced hydrophobicity offsets decreased electron withdrawal | Di Filippo et al. |
| 4-Fluoro-¹⁸F | 2.4 nM [6] | Comparable | Maintains affinity; enables quantitative positron emission tracer imaging | van der Hoek et al. |
Electronic insights
A singular para-fluorine optimises a directional halogen bond with the backbone carbonyl of Asn- 75 without introducing steric strain, an effect disrupted by meta- or ortho-migration.
Expansion to trifluoromethyl trades directional bonding for lipophilicity, thereby partly preserving affinity but slightly compromising selectivity for the renal isoform [5].
Stepwise docking simulations incorporating the above experimental parameters converge on the following model (Figure 1):
The proximal phenyl ring docks into a hydrophobic cleft defined by Leu- 288 and Ile- 287. A para-methyl group reinforces van-der-Waals contacts without perturbing ring planarity. An ortho-methyl group, however, sterically displaces the ring by ~1.5 Å, weakening downstream hydrogen bonds between the glucose moiety and residues Gln- 457 and Ser- 460.
The five-membered thiophene rotates about the benzylic bond; its optimal 35° tilt aligns the sulfur atom for a non-classical chalcogen bond with the backbone carbonyl of Phe- 98. Rigid planarisation or excessive tilt disrupts this alignment, explaining the potency gradient observed in subsection 3.2.
The distal 4-fluorophenyl executes edge-to-face interactions with Asn- 75. Para-fluorine provides a σ-hole that forms a measurable halogen bond, stabilising the outward-open pre-transport conformation captured by cryo-electron microscopy [3]. Alternative fluorine topographies destroy this match.